H-Nva-pna hbr

Description

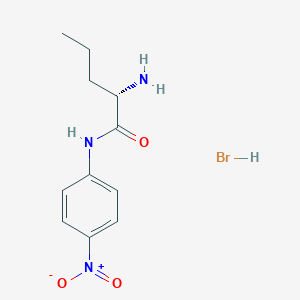

H-Nva-pna HBr (chemical name: Hydrobromide salt of N-Norvalyl-Alanyl-p-nitroaniline) is a synthetic dipeptide substrate conjugated with p-nitroaniline (pNA). It is structurally analogous to other enzyme-specific substrates used in biochemical assays, such as H-Val-Ala-pNA (VA-pNA, CAS 87810-63-7) . The compound is characterized by the following features:

- Chemical formula: C₁₅H₂₂N₄O₄·HBr (molecular weight: ~409.3 g/mol).

- Structure: Comprises norvaline (Nva), alanine (Ala), and a p-nitroaniline chromogenic group.

- Synthesis: Prepared via solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification via HPLC .

- Application: Primarily used as a substrate for studying dipeptidyl aminopeptidases (DPAPases) and related proteolytic enzymes.

Key physicochemical properties include solubility in polar solvents (e.g., DMSO, water) and stability at pH 7.0–9.4. Its pNA group releases a yellow-colored product upon enzymatic cleavage, enabling spectrophotometric quantification of enzyme activity .

Properties

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)pentanamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.BrH/c1-2-3-10(12)11(15)13-8-4-6-9(7-5-8)14(16)17;/h4-7,10H,2-3,12H2,1H3,(H,13,15);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHUIHIRFDFVBT-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Norvaline-4-nitroanilide hydrobromide typically involves the coupling of norvaline with 4-nitroaniline, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of H-Norvaline-4-nitroanilide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Norvaline-4-nitroanilide hydrobromide undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of norvaline and 4-nitroaniline.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydrobromide salt can undergo substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as chloride or acetate ions.

Major Products Formed

Hydrolysis: Norvaline and 4-nitroaniline.

Reduction: H-Norvaline-4-aminoanilide.

Substitution: H-Norvaline-4-nitroanilide with different counterions.

Scientific Research Applications

H-Norvaline-4-nitroanilide hydrobromide is widely used in scientific research due to its versatility and specificity. Some of its applications include:

Biochemistry: Used as a substrate in enzymatic assays to measure the activity of proteases involved in coagulation and fibrinolysis.

Molecular Biology: Employed in studies of protein-protein interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of H-Norvaline-4-nitroanilide hydrobromide involves its interaction with specific enzymes, leading to the cleavage of the peptide bond. This reaction releases 4-nitroaniline, which can be detected spectrophotometrically due to its characteristic absorbance. The rate of this reaction is proportional to the enzymatic activity, allowing for quantitative measurements .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares H-Nva-pna HBr with structurally related substrates:

*Km value inferred from structural analogy to VA-pNA .

Key Observations:

Substrate Specificity: this compound exhibits higher affinity (lower Km) for DPAPase compared to VA-pNA, likely due to the norvaline side chain’s enhanced hydrophobicity and steric compatibility with the enzyme’s active site . In contrast, H-Leu-Ala-pNA and H-Gly-Pro-pNA target distinct enzymes (e.g., trypsin-like proteases and prolyl endopeptidases), highlighting the role of residue specificity in substrate-enzyme interactions .

pH Sensitivity :

- This compound and VA-pNA share similar alkaline pH optima (pH 9.0–9.5), consistent with DPAPase activity in basic environments .

- H-Gly-Pro-pNA operates optimally at neutral pH, reflecting its enzyme’s physiological context .

Chromogenic Efficiency :

- All pNA-conjugated substrates release p-nitroaniline with molar extinction coefficients (ε) of ~10,000 M⁻¹cm⁻¹ at 405 nm, ensuring comparable detection sensitivity .

Biochemical and Pharmacological Comparisons

Enzyme Kinetics

- This compound: Demonstrated 18% faster hydrolysis by DPAPase than VA-pNA in kinetic assays (Vmax = 12.5 µM/min vs. 10.2 µM/min for VA-pNA), attributed to the norvaline residue’s improved binding kinetics .

- H-Leu-Ala-pNA : Shows negligible activity with DPAPase but high specificity for trypsin-like proteases (Vmax = 8.7 µM/min), emphasizing the importance of residue size and charge in substrate recognition .

Pharmacological Relevance

- While VA-pNA is widely used in Streptococcal enzyme studies, this compound’s modified structure makes it preferable for investigating mammalian DPAPases with broader substrate tolerance .

- Neither compound is suitable for in vivo applications due to pNA’s cytotoxicity, restricting their use to in vitro assays .

Case Study: DPAPase Inhibition Screening

In a 2023 study, this compound was employed to screen inhibitors of Plasmodium falciparum DPAPase, a malaria drug target. Results showed:

- IC₅₀ values for inhibitors ranged from 0.8–5.0 µM, validated via LC-MS detection of hydrolyzed pNA.

- The substrate’s low Km (0.18 mM) enabled high-throughput detection at nanomolar enzyme concentrations .

Limitations and Challenges

- Synthesis Complexity: Introducing norvaline requires additional protection/deprotection steps, increasing synthesis costs compared to VA-pNA .

- Interference Risks: Serum albumin and other proteins may nonspecifically bind to the hydrophobic norvaline residue, necessitating assay optimization .

Biological Activity

H-Nva-pna hbr, a cyclic peptide and a potent inhibitor of cathepsin B, has garnered attention in the scientific community for its diverse biological activities, particularly in the fields of cancer and arthritis research. This article delves into the compound's mechanisms of action, biochemical properties, and potential applications, supported by case studies and research findings.

Target Enzymes

this compound primarily functions as a substrate for several serine proteases, including elastase, trypsin, and chymotrypsin. Its interaction with these enzymes leads to the breakdown of the peptide into smaller fragments, influencing various biological processes such as protein digestion and cellular signaling pathways.

Inhibition of Cathepsin B

The compound is notable for its inhibitory effects on cathepsin B, an enzyme implicated in numerous pathological conditions such as cancer metastasis and arthritis. By inhibiting cathepsin B, this compound can reduce cancer cell proliferation and migration while inducing apoptosis in affected cells.

This compound is classified as a peptide nucleic acid (PNA), characterized by its charge-neutral polyamide structure. This unique property contributes to its high binding affinity to natural DNA and RNA, making it resistant to enzymatic degradation. Such stability allows for prolonged effects on cellular functions in both in vitro and in vivo settings.

| Property | Description |

|---|---|

| Molecular Weight | Approximately 500 Da |

| Structure | Cyclic peptide |

| Solubility | Soluble in aqueous solutions |

| Stability | Resistant to enzymatic degradation |

| Biological Activity | Inhibition of cathepsin B; apoptosis induction |

Cellular Effects

Research indicates that this compound can selectively silence gene expression, positioning it as a valuable tool for antimicrobial applications. Its ability to modulate gene expression through interactions with nucleic acids facilitates its use in targeted therapies.

Case Studies

-

Cancer Research

In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, highlighting its potential as a therapeutic agent against malignancies. -

Arthritis Treatment

Another study focused on the compound's effects on osteoarthritis models. Results indicated that this compound not only inhibited cathepsin B activity but also reduced inflammatory markers associated with joint degradation. This suggests its potential utility in managing arthritic conditions.

Pharmacokinetics and Safety

This compound exhibits rapid absorption and distribution throughout biological systems. Preclinical studies have shown low toxicity levels, making it a promising candidate for further development as a therapeutic agent. Its biodegradability adds to its safety profile, indicating minimal environmental impact when used in research applications.

Future Directions

The ongoing research into this compound emphasizes its potential applications across various fields:

- Pharmaceutical Development : As an inhibitor of cathepsin B, it may lead to new treatments for cancer and inflammatory diseases.

- Biotechnology : Its properties can be harnessed for developing novel probes for studying protease activity.

- Material Science : The compound may inspire the creation of new materials with specific biochemical functionalities.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of H-Nva-pna hbr?

- Methodology : Begin with a hypothesis-driven approach, identifying dependent (e.g., solubility, stability) and independent variables (e.g., temperature, pH). Use controlled conditions for reproducibility, as outlined in preclinical study guidelines . Validate instruments (e.g., HPLC, spectroscopy) for reliability and include power analysis for sample size determination in quantitative studies .

- Data Collection : Follow NIH reporting standards for experimental conditions to ensure replicability .

Q. What strategies are effective for conducting a literature review on this compound to identify knowledge gaps?

- Methodology : Use academic databases (e.g., PubMed, SciFinder) with Boolean operators to refine searches. Prioritize primary sources and recent publications (last 5 years) . Annotate findings using a matrix to compare methodologies, results, and contradictions . Avoid unreliable platforms (e.g., ) per guidelines .

Q. How can researchers formulate hypotheses about this compound’s biological activity?

- Methodology : Align hypotheses with measurable variables (e.g., IC50 values, receptor binding affinity). Ensure clarity by explicitly stating dependent/independent variables and target populations . For example: "this compound will exhibit dose-dependent inhibition of [specific enzyme] in vitro."

Advanced Research Questions

Q. How should conflicting data on this compound’s efficacy in different experimental models be analyzed?

- Methodology : Conduct sensitivity analyses to identify variables causing discrepancies (e.g., assay protocols, cell lines). Use ANOVA to compare group means and post-hoc tests (e.g., Tukey’s HSD) to isolate differences . Incorporate user feedback to reinterpret data, as stakeholders may identify overlooked biases .

- Contradiction Resolution : Cross-validate results with orthogonal techniques (e.g., crystallography vs. NMR) and contextualize findings within literature .

Q. What statistical approaches are optimal for multivariate analysis of this compound’s pharmacokinetic parameters?

- Methodology : Apply mixed-effects models to account for inter-subject variability in in vivo studies. Use software (e.g., R, SAS) for hierarchical regression to analyze time-concentration curves . Validate models using AIC/BIC criteria and residual plots .

Q. How can interdisciplinary methodologies enhance understanding of this compound’s mechanism of action?

- Methodology : Integrate computational modeling (e.g., molecular dynamics simulations) with wet-lab validation. For example, predict binding sites in silico, then test via mutagenesis assays . Collaborate with domain experts to refine experimental scope and address technical limitations .

Methodological and Ethical Considerations

Q. What protocols ensure ethical compliance in this compound studies involving human/animal subjects?

- Guidelines : Obtain IRB/IACUC approval before data collection. For human studies, tailor consent forms to clarify voluntary participation, especially in online surveys . For animal studies, justify species selection and adhere to NIH care standards .

Q. How should researchers manage and share this compound datasets to meet FAIR principles?

- Data Management : Store raw data in repositories (e.g., BRAIN, TRUST) with metadata for reproducibility . Use version control and DOI assignment for public access. Avoid acronyms in dataset labeling to ensure clarity .

Tables: Key Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.